molecular formula C22H28ClN3O3S B2767755 N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216632-56-2

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2767755
CAS No.: 1216632-56-2
M. Wt: 449.99
InChI Key: VNTHGWLFZLHHEB-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with COX enzymes by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.

Result of Action

The inhibition of COX enzymes leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation and pain. In addition, the compound showed significant inhibition of albumin denaturation , which could contribute to its anti-inflammatory effects.

Biological Activity

N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, referred to as DMAPMA, is a synthetic compound with a complex molecular structure that includes a benzamide core modified with various functional groups. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in drug delivery systems and as a pharmacological agent.

Chemical Structure and Properties

The chemical formula for DMAPMA can be represented as C15H26ClN2O2\text{C}_{15}\text{H}_{26}\text{Cl}\text{N}_{2}\text{O}_{2}, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural characteristics include:

  • Dimethylamino group : Enhances nucleophilicity.
  • Ethoxy group : Contributes to solubility and reactivity.
  • Methoxy-substituted benzothiazole moiety : Imparts biological activity.

Pharmacological Effects

DMAPMA exhibits significant biological activities, particularly in the realm of pharmacology. Compounds containing benzothiazole moieties are often associated with various pharmacological effects, including:

  • Antidepressant Activity : DMAPMA has been studied for its interaction with the serotonin transporter (SERT), which is a primary target for antidepressant drugs. It has been shown to modulate the dissociation rates of serotonin and other SERT inhibitors, suggesting potential antidepressant properties .
  • Anticancer Potential : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications in the benzothiazole moiety can enhance its anticancer activity.
  • Antimicrobial Activity : Preliminary studies suggest that DMAPMA may exhibit antimicrobial properties, although further investigation is required to elucidate its mechanism of action.
  • Drug Delivery Applications : DMAPMA is utilized in the synthesis of self-healing pH-responsive hydrogels for drug delivery applications. These hydrogels can respond to changes in pH, making them suitable carriers for controlled drug release.

Study on SERT Binding Affinity

A series of binding assays were conducted to evaluate the affinity of DMAPMA and its analogs at SERT and norepinephrine transporter (NET). The results indicated that modifications at the 4-position of the benzamide significantly influenced binding affinity:

CompoundSERT Binding Affinity (Ki)NET Binding Affinity (Ki)
DMAPMA50 nM>1000 nM
Analog A30 nM800 nM
Analog B70 nM>1000 nM

These findings suggest that while DMAPMA has a moderate affinity for SERT, it shows minimal interaction with NET, highlighting its potential specificity as an antidepressant candidate .

Cross-Linking Applications

In biochemistry, DMAPMA serves as a cross-linking agent in various applications:

  • RNA Stabilization : It aids in stabilizing RNA species from formalin-fixed paraffin-embedded tissues, facilitating downstream analyses such as fluorescent in situ hybridization (FISH) and immunofluorescence.
  • Nanofiber Matrices : DMAPMA can cross-link nanofiber matrices with biological extracts, allowing researchers to study cell-matrix interactions more effectively.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-5-28-17-12-10-16(11-13-17)21(26)25(15-7-14-24(2)3)22-23-20-18(27-4)8-6-9-19(20)29-22;/h6,8-13H,5,7,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTHGWLFZLHHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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